molecular formula C19H26N4O B5688507 N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide

Cat. No.: B5688507
M. Wt: 326.4 g/mol
InChI Key: GFXARXYWBRDVNZ-UHFFFAOYSA-N
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Description

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide is a complex organic compound that features a pyrazole ring, a cyclopropyl group, and a dimethylamino group

Properties

IUPAC Name

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-13-7-5-6-8-16(13)18(22(2)3)19(24)23(4)12-15-11-17(21-20-15)14-9-10-14/h5-8,11,14,18H,9-10,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXARXYWBRDVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)N(C)CC2=CC(=NN2)C3CC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the cyclopropyl group. The final steps involve the attachment of the dimethylamino and methylphenylacetamide groups under controlled conditions. Common reagents used in these reactions include cyclopropylamine, dimethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetate, while reduction may produce N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)ethanol.

Scientific Research Applications

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the pyrazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

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